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rile

Cat. No.: B1319539

An In-depth Technical Guide to 1-(4-
Bromophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a compound of interest in
medicinal chemistry and materials science. This document is intended to serve as a valuable
resource for researchers, scientists, and professionals involved in drug development and
related fields.

Chemical Structure and IUPAC Name

The compound with the CAS Number 485828-58-8 is authoritatively named 1-(4-
bromophenyl)cyclobutane-1-carbonitrile. Its structure consists of a cyclobutane ring
monosubstituted with a 4-bromophenyl group and a nitrile group at the same carbon position.

Molecular Formula: C11H10BrN
Chemical Structure:

Caption: Chemical structure of 1-(4-Bromophenyl)cyclobutanecarbonitrile.
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Physicochemical Properties

A summary of the known physical and chemical properties of 1-(4-
Bromophenyl)cyclobutanecarbonitrile is presented in the table below. This data is essential
for handling, storage, and designing experimental procedures.

Property Value

Molecular Weight 236.11 g/mol

Boiling Point 336.236 °C at 760 mmHg
Flash Point 157.15 °C

Density 1.46 g/cm3

Synthesis of 1-(4-
Bromophenyl)cyclobutanecarbonitrile

The synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile can be achieved through the
alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. This reaction is a common
strategy for the formation of cyclobutane rings.

General Reaction Scheme

The overall chemical transformation is depicted below:
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Caption: General synthesis pathway for 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Detailed Experimental Protocol

While a specific protocol for the synthesis of the bromo-derivative is not readily available in the
reviewed literature, a detailed procedure for the analogous 1-(4-
chlorophenyl)cyclobutanecarbonitrile can be adapted. This adaptation involves the substitution
of 4-chlorobenzyl cyanide with 4-bromophenylacetonitrile.

Materials:

e 4-Bromophenylacetonitrile

e Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
e Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
e 1,3-Dibromopropane

e |ce water

e Dichloromethane or Diethyl ether
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e Anhydrous sodium sulfate
e Argon or Nitrogen gas (for inert atmosphere)
Procedure:

o Preparation of the Anion: To a stirred suspension of a strong base (e.g., sodium hydride) in a
dry solvent (e.g., DMSO) under an inert atmosphere (e.g., argon), add a solution of 4-
bromophenylacetonitrile in the same dry solvent. The addition should be carried out at a
controlled temperature (e.g., 25°C). Stir the mixture for approximately 30 minutes to allow for
the complete formation of the carbanion.

e Cyclization: To the resulting mixture, add a solution of 1,3-dibromopropane in the same dry
solvent over a period of 30 minutes. It is crucial to maintain the reaction temperature within a
specific range (e.g., 25-30°C) during the addition to control the reaction rate and minimize
side products.

o Work-up: After stirring for an additional 40 minutes, quench the reaction by pouring the
mixture into ice water. Extract the aqueous phase with an organic solvent such as
dichloromethane or diethyl ether.

 Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium
sulfate. Evaporate the solvent to obtain the crude product. Further purification can be
achieved by distillation under reduced pressure.

Note: This is a generalized protocol based on the synthesis of a similar compound.
Optimization of reaction conditions, including the choice of base, solvent, temperature, and
reaction time, may be necessary to achieve the desired yield and purity for 1-(4-
Bromophenyl)cyclobutanecarbonitrile.

Spectral Characterization

Detailed spectral data for 1-(4-Bromophenyl)cyclobutanecarbonitrile is not extensively
reported. However, based on its structure, the following characteristic signals can be
anticipated in its NMR and IR spectra.

Predicted *H NMR Spectrum
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Aromatic Protons: Two doublets in the aromatic region (typically & 7.0-8.0 ppm),
corresponding to the protons on the 4-bromophenyl ring. The coupling pattern will be
characteristic of a 1,4-disubstituted benzene ring.

Cyclobutane Protons: A set of multiplets in the aliphatic region (typically  2.0-3.0 ppm)
corresponding to the six protons of the cyclobutane ring. The complexity of these signals will
be due to geminal and vicinal couplings.

Predicted **C NMR Spectrum

Aromatic Carbons: Signals in the aromatic region (typically & 120-140 ppm), including the
carbon attached to the bromine atom and the quaternary carbon attached to the cyclobutane
ring.

Cyclobutane Carbons: Signals in the aliphatic region (typically & 20-40 ppm) for the CH2
groups of the cyclobutane ring and a quaternary carbon signal for the carbon bearing the
nitrile and phenyl groups.

Nitrile Carbon: A characteristic signal for the nitrile carbon (C=N) in the downfield region
(typically 6 115-125 ppm).

Predicted IR Spectrum

Nitrile Stretch (C=N): A sharp, medium-intensity absorption band around 2240-2260 cm~1.

Aromatic C-H Stretch: Absorption bands above 3000 cm™—1.

Aliphatic C-H Stretch: Absorption bands below 3000 cm™—1,

C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm~1.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent

characterization of 1-(4-Bromophenyl)cyclobutanecarbonitrile.
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 To cite this document: BenchChem. [Chemical structure and IUPAC name of 1-(4-
Bromophenyl)cyclobutanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319539#chemical-structure-and-iupac-name-of-1-4-
bromophenyl-cyclobutanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1319539#chemical-structure-and-iupac-name-of-1-4-bromophenyl-cyclobutanecarbonitrile
https://www.benchchem.com/product/b1319539#chemical-structure-and-iupac-name-of-1-4-bromophenyl-cyclobutanecarbonitrile
https://www.benchchem.com/product/b1319539#chemical-structure-and-iupac-name-of-1-4-bromophenyl-cyclobutanecarbonitrile
https://www.benchchem.com/product/b1319539#chemical-structure-and-iupac-name-of-1-4-bromophenyl-cyclobutanecarbonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1319539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

